molecular formula C13H16O3 B1149640 2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,1-diMethylethyl ester, (2E)- CAS No. 114643-30-0

2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,1-diMethylethyl ester, (2E)-

Cat. No.: B1149640
CAS No.: 114643-30-0
M. Wt: 220.26434
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,1-diMethylethyl ester, (2E)- is a chemical compound known for its unique structure and properties. It is commonly used in various scientific research and industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,1-diMethylethyl ester, (2E)- typically involves the esterification of 3-(4-hydroxyphenyl)-2-propenoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,1-diMethylethyl ester, (2E)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Alkylated phenols.

Scientific Research Applications

2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,1-diMethylethyl ester, (2E)- is widely used in scientific research due to its versatile reactivity. Some applications include:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its role in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and electron donation, influencing the reactivity of the compound. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester
  • 2-Propenoic acid, 3-(4-hydroxyphenyl)-, ethyl ester

Uniqueness

2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,1-diMethylethyl ester, (2E)- is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability compared to its methyl and ethyl ester counterparts.

Properties

CAS No.

114643-30-0

Molecular Formula

C13H16O3

Molecular Weight

220.26434

Synonyms

2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,1-diMethylethyl ester, (2E)-

Origin of Product

United States

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